4-(4-ethylphenyl)-2-phenylphthalazine-1(2H)-thione
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Overview
Description
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione is an organic compound that belongs to the class of phthalazines. This compound is characterized by its unique structure, which includes an ethylphenyl group and a phenyl group attached to a dihydrophthalazine ring system. The presence of a thione group adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione typically involves multi-step organic reactions One common method includes the condensation of 4-ethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the dihydrophthalazine derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding dihydrophthalazine using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrophthalazine derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s aromatic rings can engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
- 4-(4-Isopropylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
- 4-(4-Tert-butylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione
Uniqueness
4-(4-Ethylphenyl)-2-phenyl-1,2-dihydrophthalazine-1-thione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.
Properties
Molecular Formula |
C22H18N2S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-phenylphthalazine-1-thione |
InChI |
InChI=1S/C22H18N2S/c1-2-16-12-14-17(15-13-16)21-19-10-6-7-11-20(19)22(25)24(23-21)18-8-4-3-5-9-18/h3-15H,2H2,1H3 |
InChI Key |
XKRBYTKTJRBXQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=S)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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